N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrimidine carboxamides This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a carboxamide group attached to a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 5,6-dimethylpyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining strict temperature control, and employing continuous flow techniques to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxamide group can be replaced by other nucleophiles under appropriate conditions[][2].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst[][2].
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds depending on the specific reagents and conditions used[2][2].
Scientific Research Applications
N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- 2,4-Dimethylaniline
- Amitraz
Uniqueness
N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a carboxamide group attached to a 2,4-dimethylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-6-13(10(2)7-9)18-15(19)14-11(3)12(4)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASODKMYJIRHOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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